molecular formula C11H22N2 B1622230 Dipentylcyanamide CAS No. 37008-82-5

Dipentylcyanamide

Cat. No.: B1622230
CAS No.: 37008-82-5
M. Wt: 182.31 g/mol
InChI Key: OFRCZCKKTQOAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipentylcyanamide is an organic compound with the molecular formula C11H22N2 It belongs to the class of cyanamides, which are characterized by the presence of a nitrile group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentylcyanamide can be synthesized through several methods. One common approach involves the reaction of pentylamine with cyanogen bromide under controlled conditions. The reaction typically proceeds as follows: [ \text{2 C5H11NH2 + BrCN} \rightarrow \text{C5H11NHCN + C5H11NH3Br} ] This reaction requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dipentylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert this compound to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted cyanamides depending on the reagents used.

Scientific Research Applications

Dipentylcyanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which dipentylcyanamide exerts its effects involves interactions with various molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. Additionally, the compound can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    Diphenylcyanamide: Similar structure but with phenyl groups instead of pentyl groups.

    Dibenzylcyanamide: Contains benzyl groups, offering different reactivity and applications.

    Diethylcyanamide: Smaller alkyl groups, leading to different physical and chemical properties.

Uniqueness: Dipentylcyanamide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and potential applications. The presence of pentyl groups provides a balance between hydrophobicity and reactivity, making it suitable for various chemical transformations and applications.

Properties

IUPAC Name

dipentylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-3-5-7-9-13(11-12)10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRCZCKKTQOAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068017
Record name Cyanamide, dipentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37008-82-5
Record name N,N-Dipentylcyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37008-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanamide, N,N-dipentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037008825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanamide, N,N-dipentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyanamide, dipentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipentylcyanamide
Reactant of Route 2
Reactant of Route 2
Dipentylcyanamide
Reactant of Route 3
Reactant of Route 3
Dipentylcyanamide
Reactant of Route 4
Dipentylcyanamide
Reactant of Route 5
Dipentylcyanamide
Reactant of Route 6
Reactant of Route 6
Dipentylcyanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.